Mkk7-cov-13

Description

BenchChem offers high-quality Mkk7-cov-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mkk7-cov-13 including the price, delivery time, and more detailed information at info@benchchem.com.

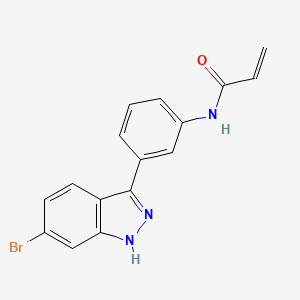

Structure

3D Structure

Properties

Molecular Formula |

C16H12BrN3O |

|---|---|

Molecular Weight |

342.19 g/mol |

IUPAC Name |

N-[3-(6-bromo-1H-indazol-3-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C16H12BrN3O/c1-2-15(21)18-12-5-3-4-10(8-12)16-13-7-6-11(17)9-14(13)19-20-16/h2-9H,1H2,(H,18,21)(H,19,20) |

InChI Key |

WLHXHLGRZSDACB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Molecular Characterization and Regulatory Mechanisms of Mkk7

MKK7 Isoforms: Diversity Arising from Alternative Splicing

The gene encoding MKK7, MAP2K7, undergoes alternative splicing to produce multiple distinct protein isoforms. nih.govfrontiersin.org This process generates a family of MKK7 protein kinases with differing structural and functional properties, allowing for a nuanced and context-specific regulation of the JNK pathway. nih.gov In mice, the Map2k7 gene consists of 14 exons, and alternative splicing results in six identified isoforms. wikipedia.org These isoforms are distinguished by variations at their amino (N-terminal) and carboxyl (C-terminal) ends, leading to three different N-termini (α, β, and γ) and two different C-termini (1 and 2). wikipedia.orgnih.gov

Structural Variations and Biochemical Properties of MKK7 Isoforms

The structural diversity among MKK7 isoforms primarily stems from the N-terminal region. The MKK7α isoforms are the shortest, lacking an N-terminal extension that is present in the β and γ isoforms. wikipedia.orgnih.gov This extension is functionally significant as it contains docking domains (D-motifs) that are crucial for binding to the substrate, JNK. wikipedia.org Consequently, the MKK7β and MKK7γ isoforms, which possess these D-motifs, exhibit a higher basal activity and a stronger interaction with JNK compared to the α isoforms. wikipedia.org

Conversely, the MKK7α isoforms display lower basal kinase activity but show a greater fold-activation in response to stimuli. nih.gov The different isoforms range in size from 345 to 467 amino acids, with molecular masses between 38 and 52 kDa. wikipedia.org While the functional relevance of every isoform is still under investigation, this structural variation provides a clear mechanism for differential regulation of JNK signaling. wikipedia.org

Table 1: Structural and Biochemical Properties of MKK7 Isoforms

| Isoform Group | N-Terminal Structure | JNK Binding | Basal Activity | Inducibility |

|---|---|---|---|---|

| MKK7α | Lacks N-terminal extension and D-motifs | Weak | Low | High |

| MKK7β | Contains N-terminal extension with D-motifs | Strong | High | Lower |

| MKK7γ | Contains N-terminal extension with D-motifs | Strong | High | Lower |

Differential Activation Responses of MKK7 Isoforms to Upstream Stimuli

The various MKK7 isoforms exhibit distinct responses to activation by upstream MAPK kinase kinases (MAP3Ks). nih.gov Studies have demonstrated that MAP3Ks such as MEKK1, MLK3, and DLK can differentially activate the MKK7 isoforms. nih.gov This suggests that the specific isoform of MKK7 expressed in a cell can determine the nature and intensity of the JNK signaling output in response to a particular stressor or stimulus. nih.gov For instance, MKK7 is essential for JNK activation by pro-inflammatory cytokines like TNF-α and IL-1. nih.gov This differential activation allows for a highly regulated and specific cellular response tailored to the incoming signal. nih.gov

Protein-Protein Interactions Governing MKK7 Activity

The function of MKK7 is tightly controlled by a complex network of protein-protein interactions. These interactions dictate the enzyme's activation state, substrate specificity, and subcellular localization, thereby fine-tuning the JNK signaling pathway. nih.gov Key interacting partners include upstream activators (MAP3Ks), the downstream substrate (JNK), scaffold proteins, and inhibitory proteins. nih.govnih.gov

Interaction with Specific Binding Partners (e.g., GADD45β)

MKK7 activity can also be negatively regulated through direct interaction with inhibitory proteins. A prominent example is the Growth Arrest and DNA Damage-inducible beta (GADD45β) protein. molnova.cn In certain cancers, such as multiple myeloma, GADD45β is overexpressed and physically interacts with MKK7. molnova.cn This binding inhibits the kinase activity of MKK7, which suppresses the pro-apoptotic JNK pathway and promotes cancer cell survival. molnova.cn

Structural and biochemical studies have revealed that the interaction occurs between an acidic loop of GADD45β and the catalytic pocket of MKK7. This interaction blocks the kinase's ability to bind ATP and phosphorylate JNK, effectively shutting down this signaling axis. pnas.org This makes the GADD45β/MKK7 interaction a potential therapeutic target for restoring apoptosis in cancer cells. molnova.cn

Table 2: Key Protein-Protein Interactions of MKK7

| Interacting Protein | Protein Type | Function of Interaction |

|---|---|---|

| JNK (c-Jun N-terminal kinase) | Substrate | MKK7 phosphorylates and activates JNK. |

| MAP3Ks (e.g., MEKK1, MLK3) | Upstream Kinase | Phosphorylate and activate MKK7. |

| JIP1 (JNK-interacting protein 1) | Scaffold Protein | Assembles MKK7 and JNK into a signaling complex, enhancing specificity. |

| RACK1 | Scaffold Protein | Facilitates the association of MKK7 with upstream MAP3Ks. |

| GADD45β | Inhibitory Protein | Binds to and inhibits the kinase activity of MKK7. |

Post-Translational Regulation of MKK7 Activity

Beyond protein interactions, the activity of MKK7 is directly regulated by post-translational modifications (PTMs), with phosphorylation being the most critical. Activation of MKK7 requires phosphorylation on specific serine (Ser) and threonine (Thr) residues within its activation loop, located in the kinase domain. wikipedia.org This phosphorylation is carried out by upstream MAP3Ks in response to cellular stress or cytokine signaling. frontiersin.orgwikipedia.org

Other PTMs, such as neddylation (a process similar to ubiquitination), have also been reported to regulate MKK7. nih.gov For instance, neddylation of MKK7 in breast cancer cells was found to inhibit its activity, thereby affecting cell proliferation. nih.gov Furthermore, phosphatases also play a role in regulating MKK7. The phosphatase Calcineurin can bind to a specific motif present only in the MKK7γ isoform, suggesting an isoform-specific mechanism of deactivation and regulation of its subcellular localization. This intricate layer of control by PTMs allows for rapid and reversible modulation of MKK7 activity, ensuring a precise response to a wide array of cellular signals.

Phosphorylation-Dependent Activation of MKK7

The activation of MKK7 is a multi-step process that is fundamentally dependent on phosphorylation. nih.gov Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks), such as MEKK1, MEKK2, and MLK3, phosphorylate serine and threonine residues within the S-X-A-K-T motif located in the kinase domain of MKK7. nih.govmdpi.com This phosphorylation event is a primary trigger for increasing MKK7's catalytic activity. nih.gov

The activation of JNK by MKK7 requires dual phosphorylation on threonine and tyrosine residues within the JNK activation loop. nih.gov Interestingly, MKK7 preferentially phosphorylates JNK on its threonine residue (Thr180), while MKK4 primarily targets the tyrosine residue (Tyr182). nih.gov While dual phosphorylation by both MKK4 and MKK7 leads to optimal JNK activation, phosphorylation by MKK7 on the threonine residue alone is sufficient to partially activate JNK. nih.gov This highlights the essential and distinct role of MKK7 in the JNK signaling pathway, particularly in response to inflammatory cytokines like TNF-α and IL-1. nih.govnih.gov

Furthermore, MKK7 activity can also be enhanced through autophosphorylation, a process that can vary depending on the specific isoform of MKK7. nih.gov The regulation of MKK7 activation is also influenced by scaffold proteins, which bring together the components of the MAP3K/MKK7/JNK signaling complex, thereby controlling the duration and intensity of the signal. nih.gov

Key Research Findings on MKK7 Activation:

| Finding | Significance | Reference(s) |

| MKK7 is activated by phosphorylation on Ser and Thr residues by upstream MAP3Ks. | This is the primary mechanism for initiating MKK7's kinase activity. | nih.govmdpi.com |

| MKK7 preferentially phosphorylates JNK on the threonine residue (Thr180). | This demonstrates the specific role of MKK7 in JNK activation. | nih.gov |

| Phosphorylation of JNK by MKK7 alone can lead to partial activation. | This underscores the essential nature of MKK7 in the JNK pathway. | nih.gov |

| Scaffold proteins help assemble the MKK7 signaling complex. | This provides a mechanism for regulating the efficiency and specificity of the signaling cascade. | nih.gov |

Auto-inhibition Mechanisms Involving Key Residues (e.g., Cys218)

In its inactive state, MKK7 is subject to auto-inhibition, a mechanism that prevents spurious activation of the JNK pathway. A key residue involved in this process is Cysteine 218 (Cys218). researchgate.netnih.gov This residue is not conserved among other members of the MAP2K family, making it a unique feature of MKK7. researchgate.net

Structural studies have revealed that Cys218 plays a crucial role in maintaining an auto-inhibited conformation of MKK7. researchgate.netnih.gov In the wild-type, non-phosphorylated state, Cys218 is involved in an interaction that helps to occlude the ATP-binding site, thereby preventing the kinase from functioning. researchgate.net The crystal structure of the wild-type apo-enzyme shows an unprecedented auto-inhibition form configured by the interaction of Cys218 with Gly145 in the glycine-rich loop. researchgate.net This closed conformation is critical for keeping the kinase in a dormant state until it is activated by upstream signals. researchgate.net

The unique presence and role of Cys218 have made it an attractive target for the development of selective covalent inhibitors. researchgate.netfrontiersin.org These inhibitors can form a covalent bond with the Cys218 residue, locking the enzyme in an inhibited state. researchgate.net For instance, the compound 5Z-7-Oxozeaenol has been shown to covalently bind to Cys218 in a manner that is distinct from its binding to other kinases, highlighting the potential for developing highly selective MKK7 inhibitors. researchgate.net This covalent modification takes advantage of the natural auto-inhibitory mechanism of MKK7 to achieve potent and specific blockade of its activity. researchgate.net

Key Research Findings on MKK7 Auto-inhibition:

| Finding | Significance | Reference(s) |

| Cys218 is a key residue in the auto-inhibition of MKK7. | This residue is unique to MKK7 among MAP2Ks, offering a target for selective inhibition. | researchgate.netnih.gov |

| Cys218 helps to occlude the ATP-binding site in the inactive state. | This is a direct mechanism for preventing unwanted kinase activity. | researchgate.net |

| Covalent binding of inhibitors to Cys218 can lock MKK7 in an inhibited state. | This provides a powerful strategy for the development of targeted MKK7 therapies. | researchgate.netfrontiersin.org |

Functional Significance of Mkk7 in Cellular Physiology and Pathological States

MKK7's Role in Fundamental Cellular Processes

The MKK7-JNK signaling axis is integral to the control of numerous fundamental cellular activities. nih.govresearchgate.net Its influence extends from regulating cell division and survival to guiding cell fate decisions like differentiation and transformation. patsnap.comtandfonline.com

Regulation of Cell Growth, Proliferation, and Senescence

MKK7's role in cell growth and proliferation is complex and highly dependent on the cellular context. nih.govnih.gov It is a key player in the signaling cascade that governs cell growth, transformation, and apoptosis. tandfonline.com Genetic inactivation of MKK7 in mouse embryonic fibroblasts (MEFs) results in demonstrably impaired proliferation and leads to premature cellular senescence, a state of irreversible growth arrest. nih.govresearchgate.net This effect can be reversed by reintroducing a functional MKK7 gene, confirming its direct role in controlling proliferation and senescence. tandfonline.com

In contrast, in hematopoietic cells, MKK7 acts as a negative regulator of proliferation. nih.gov Its absence in these cells leads to hyperproliferation in response to growth factors. nih.gov Specifically, MKK7-deficient mast cells exhibit increased proliferation due to the upregulation of Cyclin D1 and reduced expression of the cell cycle inhibitor p16INK4a. nih.gov MKK7 is also vital during embryonic development, where it is essential for the proper proliferation of hepatocytes. nih.govresearchgate.net The MKK4/MKK7-JNK-c-Jun pathway is a critical link between stress signals and the regulation of cell proliferation and senescence. tandfonline.comnih.gov

Influence on Cell Differentiation and Transformation

The MKK7-activated JNK pathway is a master regulator of cell differentiation and transformation. nih.govtandfonline.comnih.gov During embryonic development in mice, MKK7 is involved in the formation of various epithelial tissues, including the skin and lungs. wikipedia.org It works in concert with MKK4 to ensure proper body plan organization during embryogenesis. wikipedia.org

The influence of MKK7 extends to cell fate decisions in various cell types. For instance, MKK4 and MKK7 have complementary functions in activating the JNK-c-Jun cascade, which is necessary for the survival of differentiated cells. researchgate.net The loss of both kinases leads to the senescence of these cells. researchgate.net In the context of cancer, MKK7 expression can promote the differentiation and metastasis of cancer cells, contributing to tumor progression. nih.gov However, it has also been proposed to function as a metastasis suppressor gene by potentially inducing tumor dormancy at secondary sites. wikipedia.org

Involvement in Cell Cycle Progression and Tumor Metabolism

MKK7 plays a pivotal role in linking stress signals to the machinery of cell cycle progression. tandfonline.comnih.gov Specifically, it is involved in the G2/M phase transition. nih.gov The loss of MKK7 function can cause cells to arrest at the G2/M checkpoint of the cell cycle. nih.govresearchgate.net This is mediated through the MKK7-JNK-c-Jun signaling pathway, which identifies the G2/M cell-cycle kinase CDC2 as a key downstream target. tandfonline.comnih.gov The absence of MKK7 leads to inhibited expression of CDC2. nih.gov

The role of MKK7 in tumor metabolism and progression is multifaceted. nih.govresearchgate.net In certain leukemias, for example, the loss of the transcription factor KLF4 results in an overabundance of MKK7, which in turn drives the proliferation of cancer cells by facilitating the transition from the G1 to S phase of the cell cycle. nih.gov

Table 1: Research Findings on MKK7's Role in Cellular Processes

| Cellular Process | Organism/Cell Type | Key Finding | Reference(s) |

| Proliferation | Mouse Embryonic Fibroblasts | Loss of MKK7 impairs proliferation and induces premature senescence. | nih.govresearchgate.net |

| Proliferation | Hematopoietic Cells | MKK7 acts as a negative regulator of proliferation; its loss leads to hyperproliferation. | nih.gov |

| Proliferation | Human Spermatogonial Stem Cells | MKK7 knockdown inhibits proliferation. | wjgnet.com |

| Differentiation | Mouse Embryonic Stem Cells | MKK7 and MKK4 have complementary roles essential for differentiated cell survival. | researchgate.net |

| Cell Cycle | Mouse Embryonic Fibroblasts | MKK7 couples stress signaling to G2/M progression via the CDC2 kinase. | tandfonline.comnih.gov |

| Tumorigenesis | Leukemia Cells | Excessive MKK7 expression can enhance the G1 to S phase transition, promoting proliferation. | nih.gov |

MKK7 in Programmed Cell Death Pathways

Programmed cell death, particularly apoptosis, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. nih.govfrontiersin.org MKK7 is a key mediator in the signaling pathways that control these life-or-death decisions. nih.gov

JNK-Dependent Apoptosis and Other Forms of Programmed Cell Death

MKK7 is an indispensable activator of the JNK signaling pathway, which plays a critical role in apoptosis. nih.govnih.gov The MKK7/JNK pathway can trigger apoptosis through the mitochondrial death signaling pathway, which involves the release of cytochrome c. patsnap.com JNKs, once activated by MKK7, can translocate to the nucleus to regulate the expression of pro-apoptotic genes via transcription factors like c-Jun or p53. nih.govyoutube.com Alternatively, activated JNKs can move to the mitochondria to directly phosphorylate and modulate the activity of Bcl-2 family proteins, which are central regulators of apoptosis. nih.gov

Studies using mouse embryonic fibroblasts have shown that MKK7, together with MKK4, is specifically required for apoptosis induced by cellular stress, such as UV radiation. nih.gov Cells lacking both MKK4 and MKK7 are significantly more resistant to such stress-induced cell death. nih.gov Furthermore, MKK7 has been shown to regulate the proliferation and apoptosis of human spermatogonial stem cells, where its downregulation promotes apoptosis. wjgnet.com

Context-Dependent Pro-apoptotic and Anti-apoptotic Functions of MKK7/JNK Signaling

The ultimate outcome of MKK7/JNK signaling—whether it promotes cell survival or triggers cell death—is highly dependent on the specific cellular context, the nature of the stimulus, and the interplay with other signaling pathways. wikipedia.orgnih.govnih.gov

Pro-apoptotic Functions: In many scenarios, MKK7 activation is decidedly pro-apoptotic. It is required for the apoptotic response to various cellular stresses. nih.govnih.gov In hepatocellular carcinoma cells, for instance, reducing MKK7 levels can enhance apoptosis induced by agents like tumor necrosis factor-alpha (TNF-α). researchgate.net This pro-death role is often linked to the pathway's ability to increase the expression of genes that drive apoptosis. nih.gov

Anti-apoptotic Functions: Conversely, the MKK7/JNK pathway can also transmit survival signals. This can occur through interactions with other proteins that modulate its activity. For example, the protein GADD45β can bind directly to MKK7 and inhibit its kinase activity, thereby suppressing JNK-mediated apoptosis and promoting survival in cancers like multiple myeloma. nih.gov Similarly, another protein, RASSF7, can associate with the phosphorylated form of MKK7, preventing it from activating JNK and thus exerting an anti-apoptotic effect. nih.gov The interaction of MKK7 with protein phosphatase 2A (PP2A) can also limit prolonged JNK activation, thereby preventing apoptosis. nih.govfrontiersin.org This dual functionality underscores the complexity of the signaling networks in which MKK7 operates.

Table 2: Context-Dependent Apoptotic Functions of MKK7/JNK Signaling

| Function | Cellular Context/Mechanism | Key Finding | Reference(s) |

| Pro-apoptotic | Stress-induced Apoptosis (UV) | MKK7 and MKK4 are selectively required for stress-induced apoptosis. | nih.gov |

| Pro-apoptotic | Hepatocellular Carcinoma | MKK7 knockdown enhances TNF-α-induced apoptosis. | researchgate.net |

| Anti-apoptotic | Multiple Myeloma | GADD45β binds to and inhibits MKK7, suppressing apoptosis. | nih.gov |

| Anti-apoptotic | General | RASSF7 interacts with phospho-MKK7 to inhibit JNK activation and apoptosis. | nih.gov |

| Anti-apoptotic | General | Interaction with Protein Phosphatase 2A (PP2A) prevents prolonged MKK7 activation and apoptosis. | nih.govfrontiersin.org |

MKK7 in Disease Pathogenesis Beyond Cancer

Mitogen-activated protein kinase kinase 7 (MKK7) is a critical signaling protein that plays a significant role in various cellular processes, extending far beyond its implications in cancer. nih.govfrontiersin.org As a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, MKK7 is involved in orchestrating cellular responses to a variety of stress signals, including inflammatory cytokines and pathogens. frontiersin.orgfrontiersin.org Its involvement in these pathways highlights its importance in the pathogenesis of a range of non-cancerous diseases, from inflammatory and chronic disorders to neurodegenerative conditions and viral infections. nih.gov Furthermore, the functional conservation of this kinase is underscored by its essential roles in the developmental processes of plants.

Contributions to Inflammatory Responses and Chronic Disorders

MKK7 is a pivotal mediator in the inflammatory cascade, primarily through its activation of the JNK pathway, which is a well-established regulator of inflammatory processes. patsnap.comkoreamed.org The innate immune system, our first line of defense against pathogens, relies on the rapid activation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway to produce inflammatory cytokines. nih.gov MKK7 is essential for the activation of JNK by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.govdoi.org In fact, in the absence of MKK7, JNK activation in response to these cytokines is almost completely lost. nih.gov

Research has demonstrated that MKK7 is necessary for the production of several key inflammatory cytokines, including TNFα, IL-1α, IL-1β, and IL-6, in macrophages following stimulation by lipopolysaccharide (LPS), a component of bacterial cell walls. frontiersin.orgnih.gov This indicates a critical role for MKK7 in the body's response to bacterial infections. nih.gov Beyond cytokine production, MKK7 also regulates the migration and invasion of macrophages, as well as their polarization towards a pro-inflammatory M1 phenotype, further underscoring its contribution to inflammatory responses. nih.gov

The persistent activation of these inflammatory pathways can lead to chronic inflammatory conditions. nih.gov For instance, chronic inflammation is a key feature of diseases like rheumatoid arthritis and inflammatory bowel disease. patsnap.com Given MKK7's central role in mediating inflammatory cytokine production, it is a significant contributor to the pathogenesis of such chronic disorders. patsnap.comfrontiersin.org

Table 1: Key Molecules in MKK7-Mediated Inflammation

| Compound Name | Role in MKK7-Mediated Inflammation |

| MKK7 | Activates the JNK signaling pathway in response to inflammatory stimuli. |

| JNK | Downstream effector of MKK7; regulates the expression of inflammatory genes. |

| TNF-α | Pro-inflammatory cytokine that activates the MKK7-JNK pathway. |

| IL-1β | Pro-inflammatory cytokine that activates the MKK7-JNK pathway. |

| LPS | Bacterial component that stimulates MKK7-dependent cytokine production in macrophages. |

| NF-κB | Transcription factor involved in inflammatory responses, can be activated downstream of MKK7 signaling. |

Emerging Roles in Neurodegenerative Conditions (e.g., Parkinson's Disease)

The MKK7 signaling pathway is increasingly implicated in the pathogenesis of neurodegenerative diseases, where processes like neuronal apoptosis and neuroinflammation are key contributors to disease progression. frontiersin.orgpatsnap.com MKK7 is highly expressed in neurons and is involved in critical neurological functions. frontiersin.org The JNK pathway, activated by MKK7, is a significant player in the neuronal stress response and can mediate neuronal cell death. nih.gov

In the context of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, the JNK signaling pathway has been shown to be a major contributor to pathogenesis. nih.govnih.gov Increased JNK activity has been observed in various experimental models of Parkinson's disease. nih.gov This activation of JNK is mediated by upstream kinases, including MKK7. nih.govnih.gov The activation of the MKK7-JNK pathway can lead to neuronal apoptosis, a key event in the neurodegenerative process of Parkinson's disease. patsnap.com Furthermore, neuroinflammation, another hallmark of Parkinson's disease, is also influenced by JNK signaling, suggesting an indirect role for MKK7 in this aspect of the disease as well. nih.gov The potential for MKK7 inhibitors to offer neuroprotection by preventing excessive JNK activation is an area of active research. patsnap.com

Table 2: MKK7-Related Compounds in Neurodegeneration

| Compound Name | Relevance to MKK7 in Neurodegeneration |

| MKK7 | Highly expressed in neurons; activates the pro-apoptotic JNK pathway. |

| JNK | Its activation is linked to neuronal cell death in models of Parkinson's disease. |

| α-synuclein | A protein that aggregates in Parkinson's disease; its pathology is linked to JNK activation. |

| Parkin | A protein whose mutations are linked to familial Parkinson's disease; it can protect against JNK-mediated cell death. |

| DJ-1 (PARK7) | A multifunctional protein, mutations in which are linked to Parkinson's disease; it protects against oxidative stress-induced neuronal death. mdpi.com |

Role in Viral Infection-Induced Apoptosis (e.g., MAVS-MKK7-JNK2 Pathway)

Apoptosis, or programmed cell death, is a crucial host defense mechanism to eliminate virus-infected cells and limit the spread of pathogens. nih.govsemanticscholar.org A novel signaling pathway involving MKK7 has been identified as a key mediator of this process during viral infection. nih.govplos.org This pathway is initiated by the mitochondrial antiviral signaling protein (MAVS), which is a critical component of the innate immune response to RNA viruses. plos.orgnih.gov

Upon viral infection, MAVS recruits MKK7 to the mitochondrial outer membrane. nih.govplos.org This recruitment leads to the specific activation of JNK2, another member of the JNK family. nih.govplos.org Activated JNK2 then initiates the apoptotic cascade, leading to the death of the infected cell. plos.orgnih.gov This MAVS-MKK7-JNK2 pathway represents a distinct branch of the antiviral response, separate from the MAVS-mediated induction of type I interferons. plos.orgnih.gov

Studies using cells deficient in MKK7 or JNK2 have shown a failure to undergo apoptosis upon viral infection, confirming the essential role of this pathway. nih.govsemanticscholar.org Interestingly, this apoptotic response appears to be independent of other pattern recognition receptors like RIG-I and MDA5. plos.orgnih.gov By inducing apoptosis in infected cells, the MAVS-MKK7-JNK2 pathway helps to dampen the virus-induced inflammatory injury. plos.orgnih.gov

Table 3: Components of the MAVS-MKK7-JNK2 Pathway

| Compound Name | Function in Viral-Induced Apoptosis |

| MAVS | Recruits MKK7 to the mitochondria upon viral infection. |

| MKK7 | Activates JNK2 in response to recruitment by MAVS. |

| JNK2 | Specifically activated by MKK7 to initiate the apoptotic cascade. |

| Sendai virus (SeV) | An RNA virus used in studies to demonstrate the MAVS-MKK7-JNK2 pathway. |

Relevance in Plant Development and Specific Signaling Cascades (e.g., MKK7-MPK6)

The functional importance of the MKK7 signaling cascade extends to the plant kingdom, where it plays crucial roles in various aspects of development and environmental responses. nih.govplos.org In the model plant Arabidopsis thaliana, MKK7 is a key component of a MAPK cascade that regulates a wide array of developmental processes. frontiersin.orgucsd.edu

MKK7 functions upstream of two MAP kinases, MPK3 and MPK6, and phosphorylates them to initiate downstream signaling. nih.govplos.org The MKK7-MPK6 signaling module, in particular, has been shown to be a master regulator of several developmental programs. nih.govucsd.edu This includes the regulation of shoot branching, plant height, lateral root formation, and the elongation of flower filaments. nih.govplos.org Furthermore, the MKK7-MPK6 cascade is involved in hypocotyl gravitropism, the process by which a plant shoot grows upwards in response to gravity. plos.org

One of the key mechanisms by which the MKK7-MPK6 pathway exerts its effects is through the regulation of polar auxin transport. nih.govplos.org Auxin is a critical plant hormone that controls many aspects of growth and development. The MKK7-MPK6 cascade has been shown to phosphorylate the auxin efflux carrier PIN1, thereby affecting its localization and controlling the direction of auxin flow within the plant. nih.govplos.orgresearchgate.net This regulation of auxin transport is fundamental to processes like shoot branching. nih.govucsd.edu The MKK7-MPK3 cascade, on the other hand, appears to have a more specific role in leaf development. nih.govplos.org

Table 4: Key Players in the MKK7-MPK6 Signaling Cascade in Plants

| Compound Name | Role in Plant Development |

| MKK7 | An upstream kinase that activates MPK6 and MPK3. |

| MPK6 | A MAP kinase activated by MKK7; regulates various developmental processes. |

| MPK3 | A MAP kinase activated by MKK7; primarily involved in leaf morphology. |

| PIN1 | An auxin efflux carrier protein that is a downstream target of the MKK7-MPK6 cascade. |

| Auxin | A key plant hormone whose transport is regulated by the MKK7-MPK6 pathway. |

Computational and Biophysical Methodologies in Mkk7 Inhibitor Research

Structure-Activity Relationship (SAR) Studies and Rational Design

Elucidating Key Structural Features for Enhanced Potency and Selectivity

Computational docking studies have been instrumental in visualizing the binding mode of inhibitors within the MKK7 active site. For a series of 1,4-naphthoquinone-based MKK7 inhibitors, docking studies highlighted the critical role of specific structural features in determining binding affinity and orientation. For instance, these models can help explain the observed activity of compounds toward MKK7. nih.gov

The structure-activity relationship (SAR) of MKK7 inhibitors reveals that specific substitutions can dramatically impact potency. For example, in a series of naphthoquinone derivatives, the substitution of methoxy (B1213986) groups with methylthio groups was found to be critical for MKK7 binding affinity. The replacement of SCH₃ groups in a potent compound (K_d = 4.6 μM) with OCH₃ groups resulted in a near-complete loss of binding affinity. nih.gov This underscores the importance of the sulfur atom in the side chain for effective MKK7 inhibition. nih.gov Further modifications, such as the elimination of a methyl group or the elongation of a spacer between a sulfur atom and a carboxyl group, have also been shown to yield potent MKK7 inhibitors. nih.gov

These computational and SAR studies provide a detailed roadmap of the chemical space around the MKK7 active site, enabling the identification of key interaction points that can be exploited to enhance both the potency and selectivity of inhibitors like Mkk7-cov-13.

| Feature | Observation | Implication for Potency |

| Side Chain Composition | Substitution of OCH₃ with SCH₃ groups | Significant increase in binding affinity nih.gov |

| Methyl Group Presence | Elimination of a specific methyl group | Resulted in a potent MKK7 inhibitor nih.gov |

| Spacer Length | Elongation of a spacer by one methylene (B1212753) group | Resulted in a potent MKK7 inhibitor nih.gov |

Rational Modification for Optimized Inhibitor Properties

The insights gained from structural and computational analyses form the basis for the rational modification of lead compounds to optimize their properties. This iterative process of design, synthesis, and testing is fundamental to the development of inhibitors with improved characteristics. The principle of rational drug design is centered on modifying a chemical structure to enhance its biological activity. nih.gov

In the context of MKK7 inhibitors, rational design has been applied to fine-tune the inhibitor scaffold to achieve greater potency and selectivity. For instance, based on the understanding that the naphthoquinone nucleus with a sulfur atom in its side chain is a favorable scaffold for MKK7 inhibition, further modifications can be rationally designed. nih.gov This might involve altering the length and composition of the side chain to maximize interactions with the target protein. The goal of such modifications is to create a molecule that fits more precisely into the binding pocket of MKK7, thereby increasing its inhibitory effect while minimizing off-target interactions.

Spectroscopic and Chromatographic Techniques in Inhibitor Characterization

A suite of advanced spectroscopic and chromatographic techniques is indispensable for the comprehensive characterization of MKK7 inhibitors like Mkk7-cov-13. These methods are employed to confirm the identity and purity of synthesized compounds and to investigate their interactions with the target protein.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Labeling Experiments

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful technique used to analyze complex mixtures and to identify compounds based on their mass-to-charge ratio. In the study of covalent inhibitors, LC-MS is particularly valuable for confirming the formation of a covalent bond between the inhibitor and its target protein.

In labeling experiments, LC-MS can be used to detect the formation of a 1:1 covalent adduct between an inhibitor and the target protein. researchgate.netacs.org This is achieved by incubating the protein with the inhibitor and then analyzing the resulting mixture by LC-MS. The appearance of a new peak corresponding to the mass of the protein plus the mass of the inhibitor confirms covalent modification. This technique has been successfully used to demonstrate the covalent binding of inhibitors to their target proteins in various studies. researchgate.net Furthermore, LC-MS is also utilized to assess the concentration of compounds in biological matrices, such as plasma. google.com

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are cornerstone analytical techniques for the characterization of newly synthesized chemical compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are routinely used to confirm the chemical structure of inhibitors like Mkk7-cov-13. uni-frankfurt.deunibo.it High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the elemental composition of the compound. uni-frankfurt.de

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of a synthesized compound. uni-frankfurt.de The retention time of a compound in the HPLC system is a characteristic feature that helps in its identification. HPLC chromatograms are used to ensure that a compound is a single, pure entity before it is used in biological assays. uni-frankfurt.de

| Technique | Application in Mkk7-cov-13 Research | Specific Data Provided |

| LC-MS | Confirmation of covalent binding to MKK7 researchgate.net | Mass of the protein-inhibitor adduct researchgate.net |

| ¹H NMR | Structural elucidation of the compound uni-frankfurt.de | Information on the hydrogen atoms in the molecule uni-frankfurt.de |

| ¹³C NMR | Structural elucidation of the compound uni-frankfurt.de | Information on the carbon skeleton of the molecule uni-frankfurt.de |

| HRMS | Determination of elemental composition uni-frankfurt.de | Precise mass-to-charge ratio uni-frankfurt.de |

| HPLC | Purity assessment of the compound uni-frankfurt.de | Chromatogram showing a single peak for a pure compound uni-frankfurt.de |

Advanced Research Perspectives and Emerging Themes in Mkk7 Covalent Inhibition

Investigating MKK7 Covalent Inhibitors in Complex Biological Systems

Translating the biochemical potency of MKK7 inhibitors into therapeutic efficacy requires rigorous evaluation in complex biological systems. This involves utilizing sophisticated in vivo models and confronting the multifaceted nature of MKK7's function in health and disease.

In Vivo Model Systems for Efficacy and Specificity Evaluation

The preclinical assessment of MKK7 covalent inhibitors relies on a variety of in vivo model systems to establish their effectiveness and target specificity. Genetically engineered mouse models have been instrumental in elucidating the physiological and pathological roles of MKK7. For instance, cardiomyocyte-specific deletion of the mkk7 gene in mice (MKK7cko) revealed that these animals develop heart failure when subjected to pressure overload, highlighting MKK7's protective role in the heart. nih.gov Similarly, dual deletion of Mkk4 and Mkk7 in the adult mouse brain has been used to study the pathway's role in the maturation of hippocampal neurons. mdpi.com These models provide a crucial platform for testing whether a covalent inhibitor can replicate or reverse the phenotypes observed through genetic manipulation. Furthermore, primary cells extracted from these models, such as mouse B cells, have been used to test the ability of MKK7 inhibitors to block cellular activation in response to stimuli like lipopolysaccharide (LPS), providing a direct measure of on-target effect in a relevant cell type. nih.govmedchemexpress.com

| In Vivo Model System | Context of Study | Key Findings | Reference |

| Cardiomyocyte-specific MKK7 knockout mice (MKK7cko) | Cardiac response to pressure overload | MKK7 deprivation leads to heart failure, indicating a protective role for MKK7 in cardiomyocytes. | nih.gov |

| Dual Mkk4/Mkk7 deletion in adult mice | Neurogenesis | Deletion impaired the development of immature hippocampal neurons, supporting a role for the MKK7-JNK pathway in adult neurogenesis. | mdpi.com |

| Primary mouse B cells | Immune response | Covalent inhibitors can block B cell activation in response to LPS stimulation, validating on-target cellular activity. | nih.govmedchemexpress.com |

Addressing the Contradictory Physiological and Pathological Functions of MKK7

A significant challenge in targeting MKK7 is its dual and often contradictory role in cellular processes. nih.gov MKK7 is essential for normal embryonic development, such as the formation of hepatocytes. nih.gov However, in pathological contexts like cancer, its function is highly dependent on the specific cell type and stage of the disease. frontiersin.org For example, while some studies show MKK7 promotes tumor progression and metastasis, others indicate it can reduce cancer cell proliferation by inducing apoptosis. nih.govfrontiersin.org This functional duality means that inhibiting MKK7 could have unintended and potentially harmful consequences. Therefore, a critical area of research is to understand the molecular mechanisms and scaffold proteins that dictate MKK7's switch between pro-survival and pro-apoptotic signaling. nih.gov Addressing this complexity is paramount for defining the specific patient populations and cancer types that would most benefit from MKK7 inhibition.

| Function of MKK7 | Biological Context | Observed Effect | Reference |

| Pro-survival / Pro-proliferative | Embryonic development (hepatoblasts) | Essential for cell proliferation and formation. | nih.gov |

| T-cell acute lymphoblastic leukemia (T-ALL) | Absence of KLF4 leads to MKK7 overexpression, increasing leukemic cell proliferation. | nih.gov | |

| Colon cancer metastasis | MKK7 is required for liver metastasis of colon cancer cells. | frontiersin.org | |

| Pro-apoptotic / Anti-proliferative | TNF-related apoptosis-inducing ligand (TRAIL) signaling | Prolonged MKK7 activation is part of the apoptotic signaling axis. | nih.gov |

| Multiple Myeloma | The GADD45β/MKK7 interaction is targeted to restore MKK7-dependent apoptosis. | nih.gov | |

| KRas-driven lung cancer | Inactivation of MKK7 increased tumorigenesis, suggesting a tumor-suppressor role in this context. | nih.gov |

Interplay Between MKK7 and Other Signaling Pathways in Pathological Contexts

MKK7 does not operate in isolation; its activity is deeply embedded within a complex network of cellular signaling. The primary axis is the canonical MAPK cascade, where MKK7 is activated by upstream MAP3Ks (e.g., ASK1, MLK3) and subsequently phosphorylates JNK. nih.gov However, its influence extends to significant crosstalk with other critical pathways, which is particularly relevant in disease.

NF-κB Pathway: In multiple myeloma, the pro-survival NF-κB pathway directly influences MKK7 activity by upregulating GADD45β, which suppresses MKK7's kinase function. nih.gov This creates a direct link between inflammation/survival signaling and the stress-response JNK pathway.

Viral Response Pathway: During certain viral infections, MKK7 is recruited by the mitochondrial antiviral-signaling protein (MAVS) to specifically activate JNK2 and trigger apoptosis, defining a novel MAVS-MKK7-JNK2 signaling axis independent of traditional innate immunity pathways. plos.org

p53 and Cell Cycle Pathways: In some cancers, the tumor-suppressive effects of MKK7 are linked to the tumor suppressor p53. nih.gov Inactivation of MKK7 in KRas-driven lung cancer led to increased tumorigenesis associated with an abnormal role of p53. nih.gov

HDAC-mediated Regulation: The expression and stability of MKK7 can be regulated by histone deacetylases (HDACs). Pharmacological inhibition of HDAC6 in glioblastoma was shown to destabilize the MKK7 protein, leading to reduced JNK activation and decreased cancer cell proliferation and invasion. frontiersin.org

| Interacting Pathway | Disease/Process Context | Nature of Interaction | Reference |

| NF-κB | Multiple Myeloma | NF-κB upregulates GADD45β, which inhibits MKK7 activity, promoting cell survival. | nih.gov |

| MAVS Signaling | Viral Infection | MAVS recruits MKK7 to mitochondria to induce a JNK2-dependent apoptotic response. | plos.org |

| p53 Pathway | Lung Cancer (KRas-driven) | MKK7 inactivation cooperates with p53 abnormalities to promote tumorigenesis. | nih.gov |

| HDAC Signaling | Glioblastoma | HDAC6 inhibition leads to MKK7 protein destabilization, reducing glioma cell proliferation. | frontiersin.org |

Future Directions in the Development of Highly Selective and Potent MKK7 Covalent Inhibitors

The future of MKK7-targeted therapy hinges on the continued development of inhibitors with superior potency, selectivity, and drug-like properties. Several key research directions are emerging:

Enhancing Selectivity: A primary goal is to design inhibitors that are highly selective for MKK7 over the closely related MKK4 and other kinases to minimize off-target effects. nih.gov MKK7 is an attractive target because it phosphorylates JNK more exclusively, whereas MKK4 also cross-talks with the p38 pathway. nih.govacs.org

Innovative Drug Discovery Techniques: High-throughput methods are accelerating the discovery and optimization of new chemical matter. The use of covalent virtual screening has successfully identified novel scaffolds. nih.gov Furthermore, nanomole-scale synthesis allows for the rapid generation of crude libraries for late-stage functionalization, drastically reducing the time needed to identify lead compounds with improved properties. nih.govacs.org

Targeting Allosteric and Novel Pockets: To achieve greater selectivity and overcome potential resistance, researchers are exploring inhibitors that bind to sites other than the highly conserved ATP-binding pocket. This includes the development of allosteric ligands and type II covalent inhibitors that extend into the "back pocket" of the kinase, engaging unique structural features of MKK7. nih.govacs.org

Improving Pharmacokinetics: Early-stage inhibitors often have limitations such as poor microsomal stability. nih.gov Future medicinal chemistry efforts will focus on optimizing the pharmacokinetic profiles of lead compounds to ensure they are suitable for further preclinical and clinical development.

Q & A

Q. What protocols ensure reproducibility in Mkk7-cov-13’s in vivo efficacy studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 strain, age-matched cohorts) and randomization methods. Report ARRIVE guidelines compliance, including blinding and sample size calculations. Share detailed protocols via protocols.io .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.